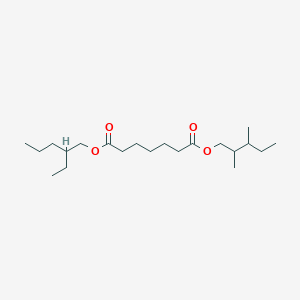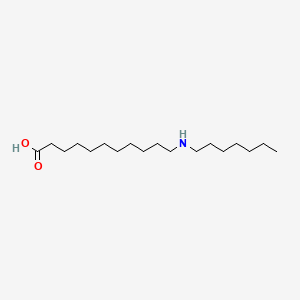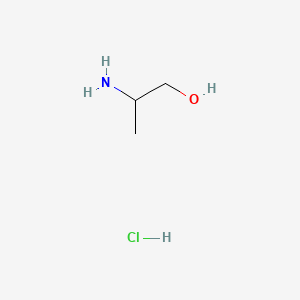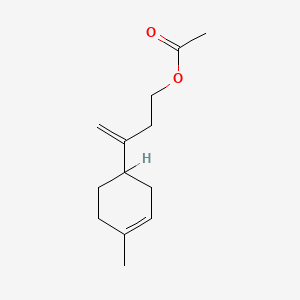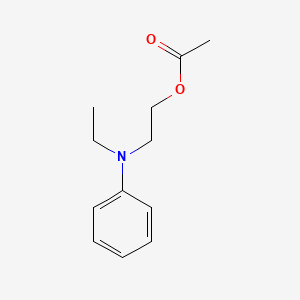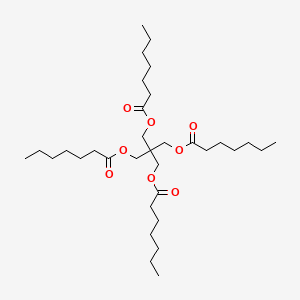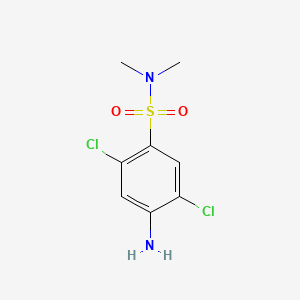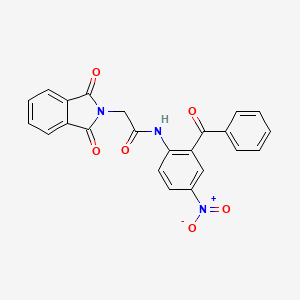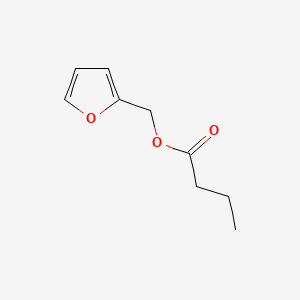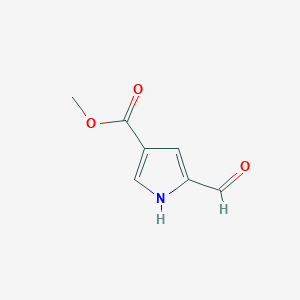
Methyl-5-Formyl-1H-Pyrrol-3-carboxylat
Übersicht
Beschreibung
“Methyl 5-formyl-1H-pyrrole-3-carboxylate” is an organic compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.14 .
Molecular Structure Analysis
The InChI code for “Methyl 5-formyl-1H-pyrrole-3-carboxylate” is 1S/C7H7NO3/c1-11-7(10)5-2-6(4-9)8-3-5/h2-4,8H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Organische chemische Synthesezwischenprodukt
Methylpyrrol-3-carboxylat, das strukturell dem Methyl-5-Formyl-1H-Pyrrol-3-carboxylat ähnelt, wird als Zwischenprodukt für die organische chemische Synthese verwendet . Dies deutet darauf hin, dass this compound auch in ähnlicher Weise verwendet werden könnte.
Therapeutische Anwendungen
Pyrroleinheiten, wie die in this compound, finden vielfältige Anwendungen in therapeutisch wirksamen Verbindungen . Dazu gehören:
Fungizide: Pyrrol-basierte Verbindungen wurden bei der Entwicklung von Fungiziden eingesetzt .
Antibiotika: Pyrrol-basierte Verbindungen wurden auch bei der Entwicklung von Antibiotika eingesetzt .
Entzündungshemmende Medikamente: Verbindungen mit einer Pyrroleinheit wurden zur Herstellung von entzündungshemmenden Medikamenten eingesetzt .
Cholesterinsenkende Medikamente: Pyrrol-basierte Verbindungen wurden bei der Entwicklung von cholesterinsenkenden Medikamenten eingesetzt .
Antitumormittel: Verbindungen mit einer Pyrroleinheit wurden zur Herstellung von Antitumormitteln eingesetzt .
Hemmung der Reverse Transkriptase
Pyrrol-basierte Verbindungen sind dafür bekannt, die Reverse Transkriptase zu hemmen, ein Schlüsselenzym bei der Replikation des humanen Immundefizienzvirus Typ 1 (HIV-1) .
Hemmung von zellulären DNA-Polymerasen Proteinkinasen
Pyrrol-basierte Verbindungen sind dafür bekannt, zelluläre DNA-Polymerasen Proteinkinasen zu hemmen .
Synthese von Purinnukleosid-Analoga
5-Formyl-1,2,3-Triazol-4-carbonsäuren, die strukturell dem this compound ähneln, wurden bei der Synthese von Purinnukleosid-Analoga zur Behandlung von Flavivirus-Erkrankungen eingesetzt .
Synthese von cyclischen Amin-Derivaten
5-Formyl-1,2,3-Triazol-4-carbonsäuren wurden auch bei der Synthese von cyclischen Amin-Derivaten eingesetzt, die als Inhibitoren der Plättchenaktivierung wirken .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
This compound is a derivative of pyrrole, a heterocyclic aromatic organic compound .
Mode of Action
Pyrrole derivatives are known to interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Pyrrole derivatives are known to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound has a molecular weight of 153.14 , which suggests it could potentially be absorbed in the gastrointestinal tract following oral administration.
Result of Action
As a pyrrole derivative, it may have a range of potential biological activities .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and activity .
Eigenschaften
IUPAC Name |
methyl 5-formyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)5-2-6(4-9)8-3-5/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBYTBKDUXJEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342151 | |
| Record name | Methyl 5-formylpyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5910-05-4 | |
| Record name | Methyl 5-formylpyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

